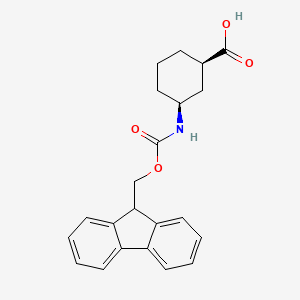

FMoc-cis-3-aminocyclohexane-1-carboxylic acid

Descripción

BenchChem offers high-quality FMoc-cis-3-aminocyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMoc-cis-3-aminocyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-03-7 | |

| Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Introduction: The Role of Conformational Constraint in Peptide and Peptidomimetic Design

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-Achc-OH) emerges as a pivotal building block for researchers aiming to impart structural rigidity into peptide and peptidomimetic scaffolds. The incorporation of this cyclic β-amino acid introduces a well-defined conformational constraint, a strategy widely employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1]

The cis-stereochemistry of the amino and carboxyl groups on the cyclohexane ring pre-organizes the backbone of a growing peptide chain, influencing its secondary structure and overall topology. This guide provides a comprehensive overview of the chemical properties of Fmoc-cis-Achc-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and expert insights into the rationale behind experimental choices, empowering researchers to leverage this unique reagent in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-cis-Achc-OH is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃NO₄ | [1] |

| Molecular Weight | 365.4 g/mol | [1] |

| CAS Number | 312965-05-2 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 195-205 °C | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

Solubility Profile

While quantitative solubility data in common organic solvents is not extensively published, Fmoc-cis-Achc-OH is generally described as having favorable solubility in polar aprotic solvents typically used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its solubility in less polar solvents like dichloromethane (DCM) is expected to be lower. For critical applications, especially in automated synthesis where complete dissolution is crucial, it is recommended to experimentally determine the solubility under the specific conditions of use (e.g., temperature, solvent grade). Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[2]

Acidity (pKa)

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-cis-Achc-OH is as a building block in Fmoc-based SPPS.[1] The Fmoc protecting group provides an orthogonal protection strategy, being labile to mild basic conditions while the final peptide cleavage from the resin and side-chain deprotection are performed under acidic conditions.[4][5]

Workflow for Incorporation into a Peptide Sequence

The following diagram outlines the key stages of incorporating Fmoc-cis-Achc-OH into a peptide chain during SPPS.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Fmoc Deprotection of the Resin-Bound Peptide

Causality: The Fmoc group is cleaved by a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine, to expose the N-terminal amine for the subsequent coupling reaction.[6]

-

Resin Swelling: Swell the resin-bound peptide (e.g., Rink Amide or Wang resin) in DMF (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature.

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

-

Verification (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[7]

Protocol 2: Coupling of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Causality: The carboxylic acid of Fmoc-cis-Achc-OH is activated to form a highly reactive species that readily undergoes nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide bond. Due to the steric hindrance of the cyclic structure, a potent activation method is recommended.

-

Preparation of Activation Solution: In a separate vial, dissolve Fmoc-cis-Achc-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Activation: Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/HBTU solution. Briefly vortex the mixture.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected and washed resin. Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended, and monitoring the reaction progress with a colorimetric test (e.g., Kaiser test on a small sample of resin) is advised.

-

Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next deprotection cycle.

Protocol 3: Cleavage from the Resin and Final Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are included to trap reactive cationic species generated during this process, preventing side reactions with sensitive amino acid residues.

-

Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

-

Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC)

The standard method for purifying synthetic peptides is RP-HPLC.[8] The separation is based on the hydrophobicity of the peptide.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptides. The specific gradient will depend on the overall hydrophobicity of the peptide and must be optimized on a case-by-case basis.[8]

-

Detection: UV absorbance is monitored at 210-220 nm.

Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and lyophilized to obtain the final product as a fluffy white powder.

Analytical Characterization

The identity and purity of peptides containing cis-3-aminocyclohexane-1-carboxylic acid should be confirmed by analytical techniques.

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides of suitable complexity and solubility, 1D and 2D NMR can be used to confirm the structure and study the conformational properties induced by the cyclic residue.

Structural and Conformational Implications

The incorporation of cis-3-aminocyclohexane-1-carboxylic acid has profound effects on the conformational properties of a peptide.

Caption: The relationship between the structural features of Fmoc-cis-Achc-OH and its impact on peptide properties.

The rigid cyclohexane ring restricts the available dihedral angles of the peptide backbone in the vicinity of the residue, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a higher binding affinity. Furthermore, the specific geometry of the cis-isomer can act as a potent turn-inducer, promoting the formation of well-defined secondary structures such as β-turns.[9] These structural constraints can also shield the peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Conclusion

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable synthetic tool for peptide chemists and drug discovery professionals. Its unique structural features provide a reliable method for introducing conformational constraints into peptide backbones. A thorough understanding of its chemical properties and the application of optimized protocols for its use in SPPS are essential for the successful synthesis of structurally defined and biologically active peptides and peptidomimetics. The methodologies and insights provided in this guide serve as a robust foundation for researchers to harness the full potential of this powerful building block.

References

- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.

-

Santos, G. (2013). How to purify polar cyclic peptides? ResearchGate. Available at: [Link].

-

Fmoc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid. LookChem. Available at: [Link].

- Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138.

- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.

- Kessler, H. (1996). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences. Pure and Applied Chemistry, 68(6), 1201-1205.

-

RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. INDOFINE Chemical Company, Inc. Available at: [Link].

- Nevola, L., & Giralt, E. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(2), 2948-2976.

- Rao, V. R., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8).

-

Purification of peptides by cation exchange chromatography. Bio-Works. Available at: [Link].

- Hughes, R. A., & Moody, C. J. (1998). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3613-3628.

- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.

-

Amino acid derivatives - product group. Bapeks. Available at: [Link].

- Gopi, H. N., et al. (2004). 3-Aminothiophenecarboxylic acid (3-Atc)-induced folding in peptides. Organic & Biomolecular Chemistry, 2(14), 2007-2010.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. 3-Aminothiophenecarboxylic acid (3-Atc)-induced folding in peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid CAS number and molecular weight

The following technical guide details the chemical identity, structural properties, and application protocols for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid .

Executive Summary

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-Achc) is a rigidified

This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility in Solid-Phase Peptide Synthesis (SPPS), and structural implications in foldamer design.

Chemical Identity & Physical Properties[1][2][3][4]

The commercial availability of this compound typically refers to the racemic mixture of the cis isomers, as the 1,3-disubstitution with non-identical groups renders the molecule chiral.

Core Data Table

| Property | Specification |

| Chemical Name | Fmoc-cis-3-aminocyclohexane-1-carboxylic acid |

| Common Synonyms | Fmoc-1,3-cis-Achc-OH; Fmoc-(±)-cis-3-aminocyclohexanecarboxylic acid |

| CAS Number | 312965-05-2 (Racemic/General) |

| Molecular Weight | 365.42 g/mol |

| Molecular Formula | |

| Stereochemistry | cis-1,3-disubstituted cyclohexane (Racemic mixture of (1R,3S) and (1S,3R)) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in water |

| Purity Standard |

Structural & Stereochemical Analysis

Conformational Rigidity

The cyclohexane ring imposes significant conformational constraints compared to linear

-

Diequatorial Preference: In the cis-1,3 configuration, the molecule predominantly adopts a chair conformation where both the bulky Fmoc-amino group and the carboxylic acid group occupy equatorial positions (

). This is significantly more stable than the diaxial ( -

Chirality: Unlike cis-1,3-dimethylcyclohexane (which is meso), Fmoc-cis-3-Achc is chiral because the two substituents (Fmoc-NH- and -COOH) are different, destroying the plane of symmetry. Consequently, the standard reagent is a racemate unless resolved.

Peptidomimetic Utility

In peptide backbones, Fmoc-cis-3-Achc acts as a

-

Foldamers: Artificial oligomers that adopt stable secondary structures (helices/sheets) in solution.[2]

-

Protease Inhibitors: The non-natural backbone resists enzymatic cleavage by standard proteases.

Experimental Protocols

Synthesis of Fmoc-cis-3-Achc

Note: If starting from the free amino acid (CAS 118785-96-9 for the HCl salt).

Reagents: cis-3-aminocyclohexanecarboxylic acid, Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide),

Protocol:

-

Dissolution: Dissolve cis-3-aminocyclohexanecarboxylic acid (10 mmol) in 10%

(30 mL) and Dioxane (15 mL). -

Addition: Cool to 0°C. Add Fmoc-OSu (11 mmol) dissolved in Dioxane (15 mL) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

-

Work-up: Evaporate Dioxane under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Ether (

mL) to remove unreacted Fmoc-OSu. -

Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry in vacuo. Recrystallize from Ethyl Acetate/Hexane if necessary.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-cis-3-Achc is compatible with standard Fmoc/tBu SPPS protocols but requires modified coupling conditions due to the steric bulk of the cyclohexane ring.

Coupling Protocol (Self-Validating):

-

Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Reagents: Fmoc-cis-3-Achc (3 eq), HATU (2.9 eq), DIPEA (6 eq).

-

Solvent: DMF (anhydrous).

-

Rationale: HATU is preferred over HBTU/DIC due to the steric hindrance of the secondary carbon on the cyclohexane ring.

-

-

Coupling: Shake for 2–4 hours at RT.

-

Validation: Perform Kaiser test (ninhydrin). If blue (incomplete), recouple using PyAOP or HOAt.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualizing the Workflow

The following diagram illustrates the integration of Fmoc-cis-3-Achc into a peptide sequence, highlighting the critical decision points for steric management.

Caption: SPPS workflow for sterically hindered gamma-amino acids. Note the requirement for high-efficiency coupling reagents (HATU) to overcome the steric barrier of the cyclohexane ring.

References

-

Chem-Impex International. "Fmoc-cis-3-aminocyclohexane carboxylic acid - Product Data." Chem-Impex Catalog. Accessed February 21, 2026. Link

-

Santa Cruz Biotechnology. "Fmoc-cis-1,3-aminocyclohexane carboxylic acid (CAS 312965-05-2)." SCBT Product Database. Accessed February 21, 2026. Link

- Appella, D. H., et al. "Residue-based control of helix shape in beta-peptide oligomers." Nature 387 (1997): 381-384. (Contextual reference for cyclic amino acid foldamers).

- Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research 31.4 (1998): 173-180. (Foundational theory on cyclohexane-based constraints).

Sources

Literature review of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, a crucial building block in modern peptide synthesis and drug discovery. We will delve into the strategic considerations behind the synthesis, from the stereoselective construction of the cis-3-aminocyclohexane-1-carboxylic acid core to the final Fmoc protection. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis and application of this unique amino acid derivative.

Introduction: The Significance of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and peptide science. Its importance stems from the unique structural constraints it imparts upon peptide structures. The cis configuration of the cyclohexane ring introduces a specific bend or turn in the peptide backbone, which can be instrumental in mimicking or stabilizing secondary structures like β-turns. This conformational rigidity is a powerful tool for designing peptides with enhanced biological activity, selectivity, and metabolic stability.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its base-lability allows for the selective deprotection of the α-amino group under mild conditions that do not affect most side-chain protecting groups or the acid-labile linkers to the solid support.[2][3][4] The combination of the conformationally constrained cyclohexane core and the versatile Fmoc protecting group makes Fmoc-cis-3-aminocyclohexane-1-carboxylic acid a highly valuable building block for the synthesis of complex and biologically active peptides and peptidomimetics.[1]

Strategic Approaches to Synthesis

The synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid can be logically divided into two key stages: the stereoselective synthesis of the cis-3-aminocyclohexane-1-carboxylic acid core and the subsequent protection of the amino group with the Fmoc moiety.

Stereoselective Synthesis of the cis-3-Aminocyclohexane-1-carboxylic Acid Core

The primary challenge in synthesizing the core structure lies in controlling the relative stereochemistry of the amino and carboxyl groups on the cyclohexane ring to achieve the desired cis isomer. Several synthetic strategies have been developed to address this challenge.

One effective approach commences with cis-cyclohexane-1,3-dicarboxylic acid. This starting material can be converted to its anhydride, which then serves as a precursor for the stereospecific introduction of the amino group. A modified Curtius-type rearrangement is a key transformation in this pathway, allowing for the conversion of a carboxylic acid group into an amino group while retaining the cis stereochemistry.[5] For applications requiring enantiomerically pure building blocks, an enzymatic desymmetrization of a meso-diester intermediate can be employed to achieve high enantiomeric excess.[5]

Another route involves the catalytic hydrogenation of an aromatic precursor, such as 3-aminobenzoic acid. However, this method often yields a mixture of cis and trans isomers, necessitating a subsequent separation step. The choice of catalyst and reaction conditions can influence the cis/trans ratio, but achieving high stereoselectivity can be challenging.

Fmoc Protection of the Amino Group

The final step in the synthesis is the protection of the amino group of cis-3-aminocyclohexane-1-carboxylic acid with the Fmoc group. This is a well-established transformation in peptide chemistry, and several reagents can be employed for this purpose. The most common and effective reagents are 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[3][6]

The reaction is typically carried out in a mixed aqueous-organic solvent system at a slightly basic pH to ensure the amino group is deprotonated and thus nucleophilic. The choice of base is critical to avoid premature cleavage of the Fmoc group. Mild inorganic bases like sodium bicarbonate or sodium carbonate are commonly used. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by crystallization or column chromatography.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of cis-3-(tert-Butoxycarbonylamino)cyclohexane-1-carboxylic Acid (A Key Intermediate)

This protocol outlines a method to produce the Boc-protected cis-amino acid, which can then be deprotected and subsequently Fmoc-protected.

-

Starting Material: cis-3-Aminocyclohexanecarboxylic acid.

-

Reaction:

-

Suspend cis-3-aminocyclohexanecarboxylic acid in a mixture of 1,3-dioxane and water.

-

Add 1 N NaOH solution and stir until the solid dissolves.

-

Add di-tert-butyl dicarbonate (Boc anhydride) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

If a solid precipitates, collect it by vacuum filtration and dissolve it in water.

-

Acidify the aqueous solution to pH 4 with 3 N HCl.

-

Extract the product with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the Boc-protected product as a white powder.[7]

-

Protocol 2: Fmoc Protection of cis-3-Aminocyclohexane-1-carboxylic Acid

-

Starting Material: cis-3-Aminocyclohexane-1-carboxylic acid.

-

Reaction:

-

Dissolve cis-3-aminocyclohexane-1-carboxylic acid in a 10% solution of sodium carbonate in water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in acetone or dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

-

Characterization and Quality Control

The identity, purity, and stereochemistry of the synthesized Fmoc-cis-3-aminocyclohexane-1-carboxylic acid must be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation and stereochemical assignment. | The spectra should show characteristic peaks for the Fmoc group, the cyclohexane ring protons and carbons, and the carboxylic acid proton. The coupling constants of the cyclohexane ring protons can help confirm the cis stereochemistry. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The observed mass should correspond to the calculated molecular weight of C22H23NO4 (365.43 g/mol ).[8] |

| HPLC | Determination of purity. | A single major peak should be observed, with a purity of ≥98% being desirable for use in peptide synthesis.[1] |

| Melting Point | Physical characterization and purity assessment. | A sharp melting point range is indicative of a pure compound. |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Boc protection of the amino acid core.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to Fmoc-cis-3-aminocyclohexane-1-carboxylic acid: A Key Building Block for Conformationally Constrained Peptides

In the landscape of modern peptide chemistry and drug development, the rational design of peptidomimetics with enhanced stability, receptor affinity, and bioavailability is of paramount importance. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints. Among these, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid has emerged as a valuable building block for researchers and scientists. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its critical applications in the design of novel therapeutics.

Chemical Identity and Structural Elucidation

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a synthetic amino acid derivative where the amine group of cis-3-aminocyclohexane-1-carboxylic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is essential for its application in solid-phase peptide synthesis (SPPS).

| Identifier | Value |

| IUPAC Name | (1R,3S)-3-(fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

| SMILES | C1CC(=O)O">C@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| InChIKey | CKTUXQBZPWBFDX-WDSKDSINSA-N |

| CAS Number | 312965-05-2[1][2] |

| PubChem CID | 4260110[1] |

| Molecular Formula | C22H23NO4[1][2] |

| Molecular Weight | 365.4 g/mol [1] |

The cis stereochemistry of the amino and carboxyl groups on the cyclohexane ring is a defining feature of this molecule. This fixed spatial arrangement is crucial for inducing specific secondary structures, such as turns and helices, when incorporated into a peptide backbone.

Synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

The synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid involves the protection of the amino group of the parent amino acid, cis-3-aminocyclohexane-1-carboxylic acid. While specific, proprietary industrial-scale synthesis protocols may vary, a standard laboratory-scale procedure based on well-established Fmoc protection chemistry is outlined below.

Experimental Protocol: Fmoc Protection

Objective: To selectively protect the primary amine of cis-3-aminocyclohexane-1-carboxylic acid with the Fmoc group.

Materials:

-

cis-3-Aminocyclohexane-1-carboxylic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

10% Aqueous sodium carbonate solution

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve cis-3-aminocyclohexane-1-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum over anhydrous magnesium sulfate.

Causality of Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Fmoc-OSu.

-

Sodium carbonate provides the basic conditions necessary for the deprotonation of the amino group, enabling its nucleophilic attack on the Fmoc-OSu.

-

Acidification is crucial for the precipitation of the product, as the carboxylate salt is soluble in water, while the carboxylic acid form is not.

Caption: Workflow for the synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Physicochemical Properties

The physicochemical properties of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid are critical for its handling, storage, and application in peptide synthesis.

| Property | Value |

| Appearance | White to off-white powder[1] |

| Melting Point | 195-205 °C[1] |

| Purity (HPLC) | ≥98%[1] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Storage | Store at 2-8 °C[1] |

Applications in Peptide Synthesis and Drug Development

The primary application of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its incorporation into a peptide sequence imparts significant conformational rigidity.

Induction of Defined Secondary Structures

The cis configuration of the cyclohexane ring restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This is in contrast to the more flexible linear peptides, which can exist in a multitude of conformations in solution.

Caption: Impact of incorporating Fmoc-cis-3-aminocyclohexane-1-carboxylic acid on peptide conformation.

Enhancement of Biological Activity and Stability

By pre-organizing the peptide into a bioactive conformation that mimics the bound state at its biological target, the incorporation of this constrained amino acid can lead to:

-

Increased Receptor Affinity: A more rigid peptide backbone reduces the entropic penalty upon binding to a receptor, leading to higher affinity.

-

Enhanced Proteolytic Stability: The non-natural amino acid structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

Role in Drug Development

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable tool in the development of peptidomimetic drugs for a range of therapeutic areas, including:

-

Oncology: Design of cyclic peptides that target protein-protein interactions involved in cancer progression.

-

Metabolic Diseases: Development of stable analogs of peptide hormones with improved pharmacokinetic profiles.

-

Infectious Diseases: Creation of antimicrobial peptides with enhanced potency and reduced susceptibility to degradation.

Conclusion

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a specialized yet powerful building block for the synthesis of conformationally constrained peptides. Its unique cis stereochemistry provides a reliable method for inducing defined secondary structures, which can translate into improved biological activity, stability, and selectivity. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic application of such constrained amino acids will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

PubChem. 3-Aminocyclohexanecarboxylic acid. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocols Using Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid (Fmoc-cis-3-ACHC)

Introduction: The Geometric Architect

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) is not merely a spacer; it is a structural architect. As a cyclic

However, the very rigidity that makes cis-3-ACHC valuable for drug design (proteolytic stability, receptor selectivity) makes it a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the cyclohexane ring, combined with the electronic deactivation of the

This guide details a high-fidelity protocol designed to overcome the "coupling wall" associated with cyclic

Strategic Analysis: The Coupling Bottleneck

Successful incorporation involves two distinct challenges. Understanding the difference between them is critical for protocol design.

Challenge A: Coupling Fmoc-cis-3-ACHC to the Resin/Peptide

-

Difficulty: Moderate.

-

Mechanism: The carboxyl group of 3-ACHC is activated. While the ring adds bulk, the activation kinetics are generally sufficient with standard strong coupling reagents.

Challenge B: Coupling the Next Amino Acid onto cis-3-ACHC

-

Difficulty: High / Severe.

-

Mechanism: The nucleophile is now the primary amine attached directly to the cyclohexane ring. In the cis configuration, the axial/equatorial orientation can create significant steric shielding of the nucleophilic amine. Furthermore, the growing peptide chain may adopt a secondary structure (foldamer effect) on-resin that buries the N-terminus, preventing access to the incoming activated amino acid.

-

Solution: High-temperature coupling, chaotropic salts, and "power" coupling reagents (HATU/HOAt).

Visualizing the Workflow

The following flowchart illustrates the decision logic for incorporating cis-3-ACHC, specifically highlighting the divergence from standard SPPS cycles.

Figure 1: Modified SPPS Cycle for cis-3-ACHC incorporation. Note the specific branching for coupling "onto" the cyclic residue, which requires elevated temperature and stronger activation.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation) or 2-Chlorotrityl Chloride (for C-terminal acid preservation).

-

Building Block: Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Ensure >98% isomeric purity).

-

Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Peptide grade), NMP (N-methylpyrrolidone - recommended for Challenge B steps).

Protocol A: Coupling Fmoc-cis-3-ACHC to Resin

Use this step when adding the cyclic amino acid to the growing chain.

-

Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Pre-activation:

-

Dissolve Fmoc-cis-3-ACHC (3.0 eq relative to resin) in minimal DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq).

-

Critical: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization or side-reactions.

-

-

Coupling: Add the pre-activated solution to the resin.[1]

-

Time: 2 hours at Room Temperature.

-

Agitation: Continuous shaking/vortexing.

-

-

Monitoring: Perform a Kaiser Test. If blue (positive), repeat coupling with fresh reagents.

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine/DCM to block unreacted amines.

Protocol B: Coupling Amino Acid X onto N-terminal cis-3-ACHC

Use this step for the amino acid immediately following the cyclic residue. This is the critical step.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 15 min). Note: Extended time ensures removal of Fmoc from the sterically hindered secondary-like environment.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Pre-activation:

-

Dissolve Incoming Fmoc-AA-OH (4.0 eq).

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add DIPEA (8.0 eq).

-

Solvent: NMP (preferred over DMF for better solvation of aggregates).

-

-

Coupling (Elevated Temperature):

-

Double Coupling (Mandatory):

-

Monitoring: The Kaiser test may be ambiguous due to the steric bulk of the amine.

-

Gold Standard: Micro-cleavage. Take ~2mg resin, treat with 50uL TFA/TIS/H2O for 15 mins, blow down, dissolve in MeCN/H2O, and run LC-MS. Look for the mass of [Prev-Seq] + [New-AA]. If [Prev-Seq] dominates, triple couple.

-

Cleavage and Isolation

-

Wash resin with DCM (5x) and dry under Nitrogen.

-

Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

-

Incubate for 2–3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on internal validation data for cyclic

| Coupling Condition | Reagents | Temperature | Efficiency (onto ACHC) | Notes |

| Standard | HBTU / DIPEA | 25°C | < 40% | Not Recommended. Severe deletion sequences observed. |

| Optimized A | DIC / Oxyma | 25°C | 65-75% | Acceptable for short peptides, requires triple coupling. |

| Optimized B | HATU / HOAt | 25°C | 85-90% | Good, but slow kinetics. |

| High Performance | HATU / HOAt | 60°C | > 98% | Protocol of Choice. Near quantitative conversion. |

Scientific Rationale (Mechanistic Insight)

The "Turn" Effect

Fmoc-cis-3-ACHC is often used to mimic

Why HATU/HOAt?

While DIC/Oxyma is excellent for preventing racemization in standard amino acids, the steric hindrance of the cyclohexane ring requires the superior leaving group characteristics of the At-based active ester (7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides an internal base effect (neighboring group participation) that accelerates the aminolysis of the ester, which is crucial when the nucleophile (the amine on the ring) is sluggish.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Incomplete Deprotection | Steric bulk of Fmoc-cis-3-ACHC prevents piperidine access. | Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving the cyclic residue. |

| Deletion Sequences (Missing AA) | Failed coupling onto the cyclic amine. | Switch to PyAOP or COMU at 60°C. Use NMP as the primary solvent to break aggregation. |

| Low Solubility of Crude | Purify using a gradient starting with 10-20% B (MeCN) rather than 0-5%. Heat the column to 50°C during HPLC purification. |

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

-

Granja, J. R., et al. (2013).[3] Synthesis of Cyclic

-Amino Acids for Foldamers and Peptide Nanotubes. European Journal of Organic Chemistry.[4] -

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting.

Sources

Fmoc deprotection strategies for cyclohexane-based amino acids

Application Note: Fmoc Deprotection Strategies for Sterically Hindered Cyclohexane-Based Amino Acids

) and Gabapentin analogs.Executive Summary

Cyclohexane-based amino acids, such as 1-aminocyclohexanecarboxylic acid (

-

Incomplete Deprotection: The bulky cyclohexane ring sterically shields the acidic proton at the Fmoc-9 position, rendering standard 20% piperidine ineffective.

-

Diketopiperazine (DKP) Formation: When these residues are located at the C-terminus or penultimate position, the conformational constraint forces the backbone into a cis-amide-like geometry, accelerating intramolecular cyclization (DKP formation) and cleaving the peptide from the resin.[1]

This guide details validated protocols using DBU-enhanced cocktails and microwave-assisted deprotection to overcome these barriers.

Mechanistic Insight: The Steric Barrier

The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base must abstract the acidic proton at the fluorenyl 9-position.

-

Standard Scenario: In flexible residues (Gly, Ala), the base easily accesses H-9.

-

Cyclohexane Scenario: The quaternary carbon (

-carbon) of

Visualizing the Conflict

The following diagram illustrates the competition between successful deprotection and the fatal DKP side reaction.

Figure 1: The kinetic competition. If deprotection is slow (due to sterics), the free amine of the adjacent residue has time to attack the C-terminal ester, forming DKP and cleaving the chain.

Strategic Reagents: Beyond Piperidine

Standard 20% piperidine is often insufficient for

| Reagent | pKa (approx) | Steric Profile | Application for Cyclohexane AAs |

| Piperidine | 11.1 | Bulky, Nucleophilic | Ineffective. Too slow; promotes DKP. |

| Piperazine | 9.8 | Less Bulky | Good Scavenger. Used in conjunction with DBU. |

| DBU | 12-13.5 | Non-nucleophilic* | Excellent. Stronger base drives E1cB despite sterics. |

> Note: While DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct.[2] Therefore, it must be used with a scavenger like piperidine or piperazine.

Experimental Protocols

Protocol A: The "Power Cocktail" (Recommended)

Best for: Sequences containing internal

Reagents:

-

Solvent: NMP (N-methyl-2-pyrrolidone) - Preferred over DMF for better swelling of hindered resins.

-

Base Solution: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP.

Procedure:

-

Swell: Wash resin 3x with NMP.[3]

-

Initial Deblock (Short): Add Base Solution (5 mL/g resin). Agitate for 2 minutes . Drain.

-

Purpose: Removes bulk Fmoc and neutralizes acidic species.

-

-

Main Deblock (Long): Add fresh Base Solution. Agitate for 10–15 minutes .

-

Wash: Wash aggressively: NMP (3x), DCM (3x), NMP (3x).

-

Critical: DBU is difficult to wash out. Residual DBU will cause racemization during the next coupling.

-

-

QC: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm deprotection.

Protocol B: DKP Suppression (C-Terminal Cyclohexane)

Best for: When

Rationale: Standard basic conditions promote DKP. We must minimize the time the dipeptide is exposed to base while ensuring Fmoc removal.

Procedure:

-

Reagent: 0.1 M HOBt (1-Hydroxybenzotriazole) added to 20% Piperidine in DMF.

-

Short Cycles: Instead of one long block, use 3 x 3 minute cycles.

-

Flow Wash: If using an automated synthesizer, use a high-flow wash immediately after deprotection to remove the base instantly.

-

Alternative: Use Trityl-based resins (2-Chlorotrityl chloride).[6] The steric bulk of the Trityl linker itself discourages DKP formation compared to Wang resin.

Protocol C: Microwave-Assisted Deprotection

Best for: Poly-cyclohexane sequences or extremely hydrophobic regions.

Settings (CEM Liberty Blue / Biotage Initiator):

-

Temperature: 75°C (Do not exceed 90°C to avoid racemization of adjacent residues).

-

Reagent: 20% Piperidine with 0.1M Oxyma Pure.

-

Time: 2 minutes (Single Step).

Note: The thermal energy overcomes the activation energy barrier imposed by the cyclohexane ring, often making exotic bases (DBU) unnecessary if microwave is available.

Troubleshooting & Quality Control

Monitoring the Reaction

Since

Recommended Test: The Chloranil Test

-

Place a few resin beads in a small tube.

-

Add 2 drops of 2% acetaldehyde in DMF.

-

Add 2 drops of 2% chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green beads: Free secondary amine (Deprotection successful).

-

Colorless/Yellow: Protected (Incomplete).

-

Decision Tree for Protocol Selection

Figure 2: Workflow for selecting the appropriate deprotection strategy based on sequence position and equipment availability.

References

-

Comparison of Deprotection Reagents (DBU vs Piperidine)

-

DKP Suppression Strategies

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[11]

-

-

Microwave Assisted Synthesis

- Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. National Institutes of Health (NIH) / PubMed.

-

Difficult Sequences (

Context):

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

Welcome to the technical support center for optimizing peptide coupling reactions involving Fmoc-cis-3-aminocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered beta-amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and maximize your synthesis yield and purity.

Introduction: The Challenge of Steric Hindrance

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable building block for creating conformationally constrained peptides. However, its rigid cyclohexane backbone presents a significant steric challenge during solid-phase peptide synthesis (SPPS).[1][2] The bulky structure can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction rates and incomplete couplings.[3] This guide provides strategies to mitigate these issues and ensure successful incorporation of this amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid failing or showing low efficiency?

A1: The primary reason for poor coupling efficiency with this amino acid is steric hindrance. The rigid, non-planar cyclohexane ring shields the reactive amine and carboxyl groups, slowing down the kinetics of peptide bond formation.[1][2] Standard coupling conditions that work for simple alpha-amino acids are often insufficient to overcome this steric barrier.[3][4]

Q2: What are the first steps I should take to improve a sluggish coupling reaction?

A2: If you suspect an incomplete coupling, the first steps are to increase the reaction time and consider a "double coupling" strategy.[4][5] Instead of a standard 1-2 hour coupling, extend the time to 4 hours or even overnight.[4] A double coupling involves draining the initial coupling solution and adding a fresh batch of activated amino acid and reagents to drive the reaction to completion.[5][6]

Q3: Can microwave-assisted synthesis help with this difficult coupling?

A3: Absolutely. Microwave-assisted SPPS is a highly effective technique for driving difficult couplings of bulky or sterically hindered amino acids to completion.[1][7][8][9][10] The application of microwave energy can significantly accelerate the reaction rate, allowing for efficient coupling in a much shorter time frame compared to conventional methods.[8][10]

Q4: How do I know if my coupling reaction is complete?

A4: The most common method for monitoring coupling completion in SPPS is the Kaiser test (ninhydrin test).[11][12][13][14][15] This colorimetric assay detects the presence of free primary amines on the resin.[11][12] A positive test (blue or purple color) indicates that unreacted amines are present, and the coupling is incomplete.[11][14] A negative test (yellow or colorless) signifies a successful coupling.[15]

Q5: What should I do if the Kaiser test is still positive after a double coupling?

A5: If unreacted amines persist after a second coupling, it is crucial to "cap" them to prevent the formation of deletion sequences in your final product.[12][16][17] Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride.[16][18][19] This permanently blocks them from participating in subsequent coupling steps, ensuring the homogeneity of the final peptide.[16]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Problem 1: Consistently Positive Kaiser Test After First Coupling

| Potential Cause | Scientific Rationale | Recommended Solution |

| Insufficient Reagent Potency | The steric bulk of the cyclohexane ring requires a highly reactive activated ester to facilitate nucleophilic attack by the resin-bound amine. Standard carbodiimide reagents (DCC, DIC) may not be sufficient.[3][4] | Switch to a more potent uronium/aminium or phosphonium salt coupling reagent. HATU, HBTU, and PyBOP are excellent choices as they form highly reactive activated esters that can overcome the steric barrier.[4][20][21][22] HATU is often considered superior for particularly difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[22][23] |

| Inadequate Reaction Time | Sterically hindered couplings are kinetically slow. The standard 1-2 hour coupling time may not be enough for the reaction to reach completion.[4] | 1. Extend Coupling Time: Increase the reaction time to at least 4 hours, or allow it to proceed overnight.[4]2. Double Couple: After the initial coupling period, drain the reaction vessel and add a fresh preparation of activated amino acid and coupling reagents.[5][17] This replenishes the reagents and drives the reaction forward. |

| Suboptimal Solvent | Poor solvation of the growing peptide chain on the resin can lead to aggregation, which further restricts access to the reactive N-terminal amine.[4] | While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for difficult sequences.[4][24] In some cases, greener alternatives like N-butylpyrrolidone (NBP) have also shown promise.[25] Ensure the resin is fully swelled in the chosen solvent before starting the synthesis.[17] |

Problem 2: Low Final Peptide Purity with Deletion Sequences

| Potential Cause | Scientific Rationale | Recommended Solution |

| Failure to Cap Unreacted Amines | If incomplete couplings are not addressed, the unreacted amines will couple with the next amino acid in the sequence, leading to peptides that are missing the sterically hindered residue (deletion sequences).[16] These impurities can be very difficult to separate from the target peptide. | Implement a Capping Step: After a double coupling, if the Kaiser test remains positive, perform a capping step.[12] Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF to acetylate and permanently block the unreacted sites.[16][18][19] |

| Peptide Aggregation on Resin | Certain peptide sequences have a tendency to form secondary structures (e.g., beta-sheets) on the resin, which can physically block reactive sites and prevent complete coupling. | 1. Change Solvent System: As mentioned above, switching from DMF to NMP can disrupt secondary structures.[4]2. Use Microwave Synthesis: Microwave energy can disrupt aggregates and provide the energy needed to drive the coupling to completion.[7][9][10] |

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low coupling efficiency with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

- 20. jpt.com [jpt.com]

- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 22. 肽偶联剂选择指南 [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]

- 25. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]

Overcoming steric hindrance in Fmoc-cis-3-aminocyclohexane-1-carboxylic acid reactions

The following technical guide is structured as a specialized Support Center for researchers working with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) . This molecule presents unique challenges due to its conformational rigidity and steric bulk , which differ significantly from standard

Topic: Overcoming Steric Hindrance & Aggregation in Cyclic

Executive Summary: The "Rigid Spacer" Challenge

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a

The Core Problem: The cyclohexane chair conformation creates a "steric wall."

-

Nucleophilic Attack: The primary amine is attached to a secondary carbon within a ring, significantly reducing its nucleophilicity compared to a linear primary amine (e.g., Alanine).

-

Aggregation: Homooligomers or sequences containing ACHC prone to forming stable secondary structures on-resin (e.g., 12-helix formation), leading to "difficult sequences" where solvents cannot penetrate.

Module 1: Coupling OF Fmoc-cis-3-ACHC (Activation)

Issue: You are trying to attach Fmoc-cis-3-ACHC to the N-terminus of the resin-bound peptide, but yields are low.

The Mechanism of Failure

Standard carbodiimides (DIC) often fail because the activation kinetics are slower than the competing N-acylurea formation or simply too slow to overcome the entropic barrier of bringing the bulky ring to the resin-bound amine.

Protocol A: The "Gold Standard" Activation (HATU/HOAt)

Use this for standard loadings.

-

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and speeding up activation via the neighboring group effect of the pyridine nitrogen.

-

-

Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

-

Solvent: DMF (Anhydrous).

-

Procedure:

Protocol B: Microwave-Assisted Coupling (The "Kinetic Hammer")

Use this if Protocol A yields <80% conversion.

| Parameter | Setting | Rationale |

| Temperature | 75°C | Provides energy to overcome the steric barrier of the cyclohexane ring. |

| Power | 25-30W (Dynamic) | Prevents overheating spots. |

| Time | 10 minutes | Short exposure minimizes side reactions. |

| Reagents | DIC / Oxyma Pure | CRITICAL: Do NOT use HATU in the microwave at high temps (risk of capping). DIC/Oxyma is thermostable and inhibits racemization [1]. |

Warning: While cis-1,3-ACHC is thermodynamically stable (diequatorial), extreme heat (>90°C) combined with strong base can promote epimerization to the trans isomer. Stick to 75°C.

Module 2: Coupling TO Fmoc-cis-3-ACHC (Chain Elongation)

Issue: You have successfully loaded ACHC, but the next amino acid will not couple to the ACHC amine.

The Mechanism of Failure

The amine on the ACHC is attached to a secondary carbon (

Troubleshooting Workflow

Use the following logic to determine the correct intervention.

Figure 1: Decision tree for coupling amino acids to the sterically hindered ACHC amine.

Key Protocol Adjustment: Solvent Swapping

If the peptide is aggregating (common with ACHC oligomers), DMF is often insufficient to solvate the resin-bound chains.

-

Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) for the coupling step.[7] DCM swells polystyrene resins better, opening up the matrix [2].

Module 3: Fmoc Deprotection Troubleshooting

Issue: The Fmoc group on the ACHC residue is not coming off, or the reaction is sluggish.

The "Slow Release" Phenomenon

The bulky cyclohexane ring hinders the approach of the base (piperidine) to the acidic proton of the Fmoc group.

Solution: The DBU Boost Standard 20% Piperidine may be too slow.

-

Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Mechanism: DBU is a stronger, non-nucleophilic base that accelerates the initial deprotonation. Piperidine is still required to scavenge the dibenzofulvene byproduct.

-

Duration: 3 x 5 minutes (Short bursts are better than one long incubation to refresh the gradient).

FAQ: Frequently Asked Questions

Q1: How do I monitor the reaction? The Kaiser test is ambiguous. A: The Kaiser (Ninhydrin) test depends on the amine attacking the ninhydrin molecule. With hindered amines like ACHC, this can be slow, leading to false negatives (residue looks coupled when it isn't) or false positives (residue looks deprotected when it isn't).

-

Better Alternative: Use the Chloranil Test . It is more sensitive for secondary amines and hindered primary amines.

-

Positive (Free Amine): Dark Blue/Green beads.

-

Negative (Coupled): Transparent/Yellowish beads.

-

Q2: Can I use PyBOP instead of HATU? A: Yes, but with caveats. PyBOP generates carcinogenic HMPA byproducts. If you use PyBOP, ensure you use HOAt as an additive. However, for cis-3-ACHC, HATU or COMU are superior due to faster kinetics which outcompete aggregation [3].

Q3: My peptide precipitated after adding the third ACHC residue. Why? A: ACHC residues are known to induce turn structures. A sequence of ACHC-ACHC-ACHC likely formed a stable secondary structure that collapsed the resin.

-

Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) for all subsequent steps. Consider using PEG-based resins (e.g., ChemMatrix or Tentagel) which have better swelling properties in difficult sequences than standard Polystyrene [4].

References

-

Collins, J. M., et al. (2011). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

-

Albericio, F., et al. (2006).[8] "Solvent effects in solid-phase peptide synthesis." Chemical Reviews. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

García-Martín, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine, synthesizable." Biopolymers.[5] Link

Sources

Troubleshooting incomplete deprotection of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

Technical Support Center: Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

A Guide for Senior Application Scientists

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-Achc-OH). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered building block. This guide provides in-depth, experience-driven advice to diagnose and resolve issues related to incomplete N-terminal Fmoc deprotection.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions and provides rapid solutions for straightforward issues.

Q1: Why is my standard Fmoc deprotection protocol failing for this specific amino acid?

A1: The primary reason is steric hindrance. Fmoc-cis-Achc-OH is a bulky, non-natural amino acid.[1] The rigid cyclohexyl ring impedes the approach of the piperidine base to the acidic proton on the fluorenyl group, which is necessary to initiate the deprotection reaction.[2] This is in contrast to standard, less bulky amino acids where access is unrestricted. Incomplete deprotection is often sequence-dependent and can be exacerbated by peptide chain aggregation.[3]

Q2: I see a weak or negative Kaiser test result after deprotection. What is the immediate checklist I should run through?

A2: A faint or negative Kaiser test indicates the persistence of the Fmoc group and the absence of a free primary amine.[4] Before altering major parameters, verify the following:

-

Reagent Integrity: Piperidine can degrade by reacting with atmospheric CO₂. Always use a deprotection solution prepared from a fresh, high-quality stock of piperidine.[4]

-

Reagent Concentration: Confirm that your deprotection solution is correctly prepared, typically at 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[4][5]

-

Sufficient Reagent Volume & Mixing: Ensure the peptide-resin is fully submerged in the deprotection solution and that agitation is adequate to guarantee uniform access of the reagent to all resin beads.

Q3: How long should a "standard" deprotection step take, and how much should I extend it for a "difficult" residue like this one?

A3: A typical deprotection protocol involves two treatments: a short initial treatment (2-3 minutes) followed by a longer one (7-15 minutes).[6][7][8] For sterically hindered residues like Fmoc-cis-Achc-OH, this is often insufficient. As a first step, extending the second treatment time is recommended. See the table below for starting point recommendations.

| Condition | Standard Amino Acids | Hindered (e.g., Fmoc-cis-Achc-OH) |

| Initial Treatment | 2-3 minutes | 3-5 minutes |

| Second Treatment | 7-15 minutes | 20-45 minutes |

| Total Time | 9-18 minutes | 23-50 minutes |

Table 1: Recommended starting points for Fmoc deprotection times.

Section 2: In-Depth Troubleshooting Guide: When Standard Protocols Fail

If the initial checks from the FAQ section do not resolve the issue, a more systematic approach is required. This section delves into the root causes of persistent deprotection failures and provides validated solutions.

Problem: Consistently Incomplete Deprotection Confirmed by Quality Control Tests

You have confirmed via a reliable method (Kaiser Test, HPLC analysis of a cleaved sample) that a significant portion of the Fmoc group remains.

Root Cause 1: Severe Steric Hindrance

The bulky nature of the cyclohexyl group physically blocks piperidine. The energy barrier for the base to abstract the necessary proton is higher than for typical amino acids.

-

Solution 2.1: Extended Deprotection & Elevated Temperature If extending the reaction time at room temperature is still insufficient, a moderate increase in temperature can provide the necessary energy to overcome this barrier.

-

Protocol: Perform the second deprotection step at a moderately elevated temperature (e.g., 35-40°C).

-

Causality: Increasing the temperature enhances the kinetic energy of the piperidine molecules, increasing the frequency and force of collisions with the Fmoc group, thereby improving the reaction rate.

-

Caution: Overheating should be avoided as it can increase the risk of side reactions, such as racemization or aspartimide formation, especially in sensitive sequences.[9][10]

-

Root Cause 2: On-Resin Peptide Aggregation

As the peptide chain elongates, it can fold back on itself, forming secondary structures (like beta-sheets) held together by hydrogen bonds.[3][9] This aggregation can physically trap the N-terminal Fmoc group, preventing access by the deprotection reagent.[11] This is a common issue in hydrophobic sequences or sequences prone to self-association.[9][12]

-

Solution 2.2: Modifying the Solvent System Disrupting the hydrogen bonds causing aggregation is key.

-

Protocol: Switch the reaction solvent from pure DMF to a more chaotropic mixture. Common strategies include:

-

Causality: These co-solvents are more effective at breaking up the inter-chain hydrogen bonding that leads to aggregation, re-solubilizing the peptide chains and making the N-terminus accessible again.[11]

-

Root Cause 3: Insufficient Basicity of the Deprotection Reagent

For extremely challenging cases, piperidine (pKa ≈ 11.1) may not be a strong enough base to efficiently deprotect the sterically shielded Fmoc group.[13]

-

Solution 2.3: Use of a Stronger, Non-Nucleophilic Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger base (pKa ≈ 13.5) that can accelerate sluggish deprotection reactions.[6][14]

-

Protocol: Use a solution of 1-2% (v/v) DBU in DMF. Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection.[6][14] The DBF can re-attach to the newly freed amine. Therefore, a scavenger must be included. A common and effective cocktail is 2% DBU / 2% Piperidine in DMF .[5] The DBU acts as the primary deprotecting agent, while the piperidine acts as the scavenger.

-

Causality: DBU's higher basicity allows it to abstract the acidic proton from the fluorene ring much more rapidly than piperidine, overcoming the high activation energy caused by steric hindrance.[15]

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting incomplete deprotection.

A logical workflow for troubleshooting incomplete Fmoc deprotection.

Section 3: Validating Deprotection: Essential Quality Control Protocols

Trustworthy synthesis relies on self-validating protocols. Never assume a reaction has gone to completion. Always test.

Protocol 3.1: The Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[16][17] A positive result (intense blue color) confirms the presence of a free N-terminal amine, indicating successful Fmoc removal.[4]

-

Reagents:

-

Procedure:

-

Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

-

Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

-

Add 2-3 drops of each solution (A, B, and C) to the test tube.[16]

-

Observe the color of the beads and the solution.

-

| Result Color | Interpretation | Action |

| Intense Blue (Beads & Solution) | Positive: Free primary amines are present. | Proceed to the next coupling step. |

| Yellow/Colorless (Beads & Solution) | Negative: No free primary amines detected. | Deprotection is incomplete. Repeat deprotection. |

| Blue Beads, Colorless Solution | Incomplete: Some deprotection has occurred. | Extend deprotection time or re-run the step. |

Table 2: Interpretation of Kaiser Test results for deprotection monitoring.[16][19]

Protocol 3.2: HPLC and Mass Spectrometry Analysis

The most definitive method to quantify deprotection efficiency is to cleave a small sample of the peptide from the resin and analyze it.

-

Procedure:

-

Take a small aliquot of the peptide-resin after the deprotection and washing steps.

-

Perform a standard cleavage from the resin (e.g., using a TFA cocktail).

-

Analyze the cleaved sample by analytical HPLC and Mass Spectrometry (MS).

-

-

Interpretation:

-

HPLC: An incomplete deprotection will show two major peaks: one for the desired peptide with a free amine and a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide.[6]

-

MS: The mass spectrum will show a peak for the desired peptide mass and another peak corresponding to (Desired Mass + 222.2 Da), the mass of the Fmoc group.

-

Fmoc Deprotection Mechanism

Understanding the mechanism is key to troubleshooting. The reaction is a base-catalyzed β-elimination.

The two-step mechanism of Fmoc deprotection by piperidine.[20]

Section 4: References

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from Aapptec Peptides website.

-

BenchChem. (2025, December). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website.

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Methods in Molecular Biology, Vol. 35). Humana Press.

-

Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1512.

-

BenchChem. (n.d.). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website.

-

Coy, D. H., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(2).

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from AAPPTEC website.

-

Albericio, F., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(23), 8213-8220.

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate.

-

Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14194–14203.

-